

Chlormezanone: A Technical Guide on its Effects on the Central Nervous System

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Compound of Interest		
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Discontinuation Notice: **Chlormezanone** was withdrawn from the worldwide market in 1996 due to the risk of severe and rare cutaneous reactions, including toxic epidermal necrolysis. This document is intended for research and informational purposes only.

Introduction

Chlormezanone is a centrally acting muscle relaxant and anxiolytic agent, previously marketed under trade names such as Trancopal and Fenaprim.[1] Classified as a non-benzodiazepine anxiolytic, it was prescribed for the management of anxiety and the treatment of muscle spasms.[2][3] Despite its clinical use for several decades, the emergence of newer drugs with more favorable safety profiles led to a decline in its popularity.[1] This guide provides a comprehensive technical overview of Chlormezanone's effects on the central nervous system (CNS), focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize its activity.

Mechanism of Action

The primary mechanism of action of **Chlormezanone** is the potentiation of γ -aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS.[1]

GABA-A Receptor Modulation



Chlormezanone is understood to act as a positive allosteric modulator at the GABA-A receptor complex. While its exact binding site on the receptor is not as well-characterized as that of benzodiazepines, its action results in an enhanced effect of GABA. This potentiation of GABAergic activity leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability. This inhibitory effect on the central nervous system underlies its anxiolytic and muscle relaxant properties.

Effects on Spinal Reflexes

Chlormezanone has been shown to depress spinal polysynaptic reflexes to a greater extent than monosynaptic reflexes. This preferential inhibition of polysynaptic pathways, which are crucial for the coordination of complex muscle movements and the maintenance of muscle tone, is a key component of its muscle relaxant effect.

Quantitative Pharmacological Data

The discontinuation of **Chlormezanone** has made it challenging to find extensive quantitative data in recent literature. The following tables summarize available pharmacokinetic parameters.

Parameter	Value	Species	Route of Administration	Reference
Tmax	2.18 ± 1.49 h	Human	Oral (400 mg)	
Cmax	4.62 ± 0.75 mg/l	Human	Oral (400 mg)	
Terminal Half-life (single dose)	40.50 ± 4.19 h	Human	Oral (400 mg)	
Terminal Half-life (chronic regimen)	37.14 ± 3.18 h	Human	Oral (400 mg/day for 8 days)	_
AUC (0-inf, single dose)	224.93 ± 27.79 mg.h/l	Human	Oral (400 mg)	-
AUC (dosing interval at steady state)	164.19 ± 21.70 mg.h/l	Human	Oral (400 mg/day for 8 days)	-



Experimental Protocols

The following sections detail the methodologies that have been employed to investigate the CNS effects of **Chlormezanone**.

In Vivo Assessment of Muscle Relaxant Activity: Rotarod Test

The rotarod test is a standard procedure to evaluate the effect of a substance on motor coordination in rodents, which is indicative of muscle relaxant properties.

Objective: To assess the impact of **Chlormezanone** on motor coordination and balance.

Materials:

- Rotarod apparatus
- Chlormezanone solution
- Vehicle control solution (e.g., saline)
- Rodents (mice or rats)
- Syringes for administration
- Stopwatch

Protocol:

- Acclimation: Animals are acclimated to the testing room for a minimum of 30 minutes prior to the experiment.
- Training: Animals are trained on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration until a stable performance is achieved.
- Drug Administration: Animals are randomly assigned to treatment groups and administered either **Chlormezanone** at various doses or the vehicle control, typically via intraperitoneal injection.



- Testing: At predetermined time points following administration (e.g., 15, 30, 60, and 120 minutes), each animal is placed on the rotating rod.
- Data Collection: The latency to fall from the rod is recorded for each animal. A decrease in the latency to fall compared to the vehicle control group indicates impaired motor coordination and a muscle relaxant effect.
- Data Analysis: The mean latency to fall for each treatment group is calculated and statistically compared to the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Electrophysiological Assessment of GABA-A Receptor Modulation: Whole-Cell Patch-Clamp

Whole-cell patch-clamp recording is a technique used to measure ion currents across the membrane of a single neuron, allowing for the direct assessment of a drug's effect on ion channels like the GABA-A receptor.

Objective: To determine if **Chlormezanone** potentiates GABA-induced chloride currents.

Materials:

- Cultured neurons (e.g., hippocampal or cortical neurons)
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pulling micropipettes
- Extracellular solution (containing physiological ion concentrations)
- Intracellular solution (containing a chloride salt)
- GABA solution
- Chlormezanone solution

Protocol:



- Cell Preparation: A coverslip with cultured neurons is placed in the recording chamber and perfused with extracellular solution.
- Pipette Preparation: A micropipette with a tip resistance of 3-5 M Ω is filled with the intracellular solution.
- Giga-seal Formation: The micropipette is brought into contact with the membrane of a neuron, and gentle suction is applied to form a high-resistance seal (giga-seal).
- Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
- GABA Application: The neuron is voltage-clamped at a holding potential of -60 mV. GABA is applied to the cell to elicit a baseline chloride current.
- **Chlormezanone** Co-application: After washing out the GABA, a solution containing both GABA and **Chlormezanone** is applied to the neuron.
- Data Recording: The amplitude of the chloride current in the presence and absence of Chlormezanone is recorded.
- Data Analysis: An increase in the amplitude of the GABA-induced current in the presence of
 Chlormezanone indicates positive allosteric modulation of the GABA-A receptor. The
 percentage potentiation can be calculated and compared across different concentrations of
 Chlormezanone.

Signaling Pathways and Experimental Workflows GABA-A Receptor Signaling Pathway

The binding of GABA to the GABA-A receptor, potentiated by **Chlormezanone**, initiates a signaling cascade that leads to neuronal inhibition.





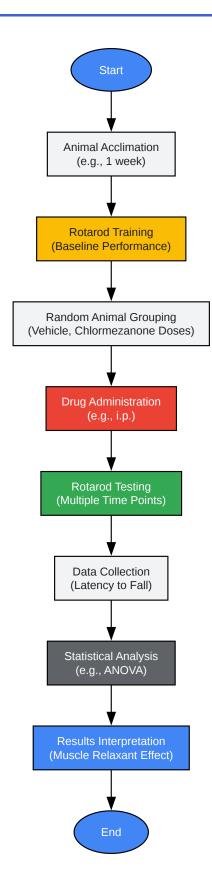
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Caption: Chlormezanone's potentiation of GABA-A receptor signaling.

Experimental Workflow for In Vivo Muscle Relaxant Assessment

The following diagram illustrates a typical workflow for assessing the muscle relaxant properties of a compound like **Chlormezanone** in a preclinical setting.





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Caption: Workflow for in vivo assessment of muscle relaxant activity.



Adverse Effects and Withdrawal

The use of **Chlormezanone** was associated with a range of adverse effects, the most severe of which led to its withdrawal from the market. Common side effects included dizziness, drowsiness, and gastrointestinal disturbances. More severe, though rare, adverse events included hepatotoxicity and serious skin reactions such as toxic epidermal necrolysis. It was the occurrence of these severe cutaneous reactions that ultimately prompted its worldwide discontinuation.

Conclusion

Chlormezanone is a non-benzodiazepine anxiolytic and muscle relaxant that exerts its effects on the central nervous system primarily through the positive allosteric modulation of GABA-A receptors. While it was clinically effective for a period, the significant risk of severe adverse effects led to its withdrawal. The study of **Chlormezanone** and its interactions with the GABAergic system has contributed to our understanding of the pharmacology of centrally acting muscle relaxants and anxiolytics. Further research into compounds with similar mechanisms but improved safety profiles remains an active area of drug development.

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